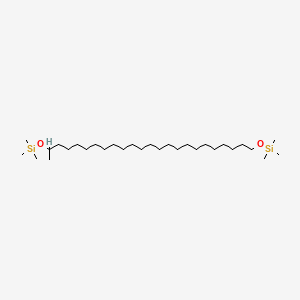
2,2,4,28,28-Pentamethyl-3,27-dioxa-2,28-disilanonacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,28,28-Pentamethyl-3,27-dioxa-2,28-disilanonacosane is a chemical compound with the molecular formula C30H66O2Si2 and a molecular weight of 515.01 g/mol . This compound is characterized by its unique structure, which includes two silicon atoms and multiple methyl groups, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 2,2,4,28,28-Pentamethyl-3,27-dioxa-2,28-disilanonacosane typically involves the reaction of trimethylsilyl chloride with a suitable diol under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,2,4,28,28-Pentamethyl-3,27-dioxa-2,28-disilanonacosane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silanol and other oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Scientific Research Applications
2,2,4,28,28-Pentamethyl-3,27-dioxa-2,28-disilanonacosane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 2,2,4,28,28-Pentamethyl-3,27-dioxa-2,28-disilanonacosane involves its interaction with various molecular targets. The silicon atoms in the compound can form strong bonds with other elements, facilitating its incorporation into different molecular structures. The pathways involved in its action depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
2,2,4,28,28-Pentamethyl-3,27-dioxa-2,28-disilanonacosane can be compared with other similar compounds, such as:
2,2,4,7,7-Pentamethyl-3,6-dioxa-2,7-disilaoctane: This compound has a similar structure but with fewer carbon atoms and a different arrangement of silicon and oxygen atoms.
1,2-Bis(trimethylsilyloxy)propane: Another silicon-containing compound with different functional groups and applications.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties, making it suitable for a variety of specialized applications.
Properties
CAS No. |
56196-19-1 |
|---|---|
Molecular Formula |
C30H66O2Si2 |
Molecular Weight |
515.0 g/mol |
IUPAC Name |
trimethyl(24-trimethylsilyloxytetracosan-2-yloxy)silane |
InChI |
InChI=1S/C30H66O2Si2/c1-30(32-34(5,6)7)28-26-24-22-20-18-16-14-12-10-8-9-11-13-15-17-19-21-23-25-27-29-31-33(2,3)4/h30H,8-29H2,1-7H3 |
InChI Key |
CEQNVLFUIKWTIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCCCCCCCCCCCCCCCCO[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















